N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide -

N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Catalog Number: EVT-4367118
CAS Number:
Molecular Formula: C24H20FN3O4S
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It exhibits a unique pharmacological profile, potentiating acetylcholine (ACh)-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity [].
  • Relevance: While A-867744 differs significantly in its structure from N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, both compounds target and modulate the α7 nAChR. This highlights the diversity of chemical structures capable of interacting with this receptor and influencing its activity. Understanding the structural features contributing to the unique pharmacological profile of A-867744 could provide insights into developing novel therapeutics targeting α7 nAChRs [].

3a,4,5,9b-tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a prototypical type II PAM of α7 nAChRs, enhancing receptor activation by increasing potency, Hill slope, and maximal efficacy [, ]. It has been instrumental in studying the ligand dependence of conformational dynamics in α7 receptors [].
  • Relevance: TQS shares a similar core structure with N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, particularly the tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide moiety. This suggests that this structural motif might be crucial for interacting with and modulating α7 nAChRs. Examining the specific structural differences between TQS and the target compound, such as the substituents on the phenyl ring and the presence of the 2-fluorophenyl group, could help elucidate the structure-activity relationships within this class of compounds [, ].

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS acts as an allosteric agonist of α7 nAChRs, directly activating the receptor without needing an orthosteric agonist [, ].
  • Relevance: Like TQS, 4BP-TQS possesses the core tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide structure found in N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide. The presence of a halogen-substituted phenyl ring in both 4BP-TQS and the target compound further emphasizes the importance of this structural feature for interacting with α7 nAChRs. Investigating how the position and type of halogen substitution on the phenyl ring influence the pharmacological profile (PAM vs. allosteric agonist) can provide valuable insights for developing targeted therapeutics [, ].

4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS) and 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: Both 2BP-TQS and 3BP-TQS retain PAM activity on α7 nAChRs but lack the allosteric agonist activity observed in 4BP-TQS, highlighting the significance of the halogen atom's position on the phenyl ring for dictating the pharmacological profile [].
  • Relevance: Comparing 2BP-TQS and 3BP-TQS with N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide underscores the critical role of subtle structural modifications in modulating the activity of α7 nAChRs. Even minor alterations, such as the position of a single halogen atom, can dramatically impact a compound's pharmacological properties within this class of molecules. This emphasizes the need for detailed structure-activity relationship studies to design effective and selective α7 nAChR modulators [].

4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS) and 4-(4-iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

  • Compound Description: These compounds, along with 4BP-TQS, exhibit pharmacological properties characteristic of allosteric agonists but display distinct activation and inactivation rates and levels of desensitization, demonstrating the influence of halogen size on the kinetics of α7 nAChR activation [].
  • Relevance: The varying kinetic profiles observed with 4CP-TQS and 4IP-TQS, compared to N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide and other related compounds, provide insights into fine-tuning the duration and magnitude of receptor activation. This knowledge is crucial for developing therapeutics with tailored pharmacodynamic properties, potentially minimizing adverse effects associated with prolonged or excessive receptor activation [].

4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: Unlike the other halogen-substituted analogs, 4FP-TQS lacks allosteric agonist activity and instead acts as a PAM, potentiating responses to ACh. Additionally, it exhibits antagonist properties against allosteric agonists like 4BP-TQS, indicating its potential as a tool for investigating allosteric modulation mechanisms [].
  • Relevance: The unique pharmacological profile of 4FP-TQS, compared to N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide and other related compounds, highlights the subtle but crucial influence of halogen substitution on the activity profile of this class of molecules. The ability of 4FP-TQS to antagonize allosteric agonists further suggests the potential for developing compounds that selectively block or modulate specific allosteric sites, allowing for finer control over α7 nAChR activity [].

cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS, a cis-cis-diastereoisomer, acts as an α7-selective allosteric agonist [].
  • Relevance: The comparison between 4MP-TQS and N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide highlights the impact of stereochemistry on allosteric modulation, as subtle variations in the spatial arrangement of atoms can lead to distinct pharmacological profiles. Understanding how these structural differences contribute to functional diversity is crucial for developing more selective and effective α7 nAChR modulators [].

2,3,5,6MP-TQS (cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

  • Compound Description: 2,3,5,6MP-TQS acts as a selective antagonist for the allosteric activation (AA) site of α7 nAChRs. It has been used to probe the involvement of the AA site in allosteric modulation [].
  • Relevance: 2,3,5,6MP-TQS serves as a valuable tool for dissecting the complexities of allosteric modulation at α7 nAChRs. By selectively blocking the AA site, it helps delineate the contributions of different allosteric sites to the overall pharmacological profile of compounds like N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide. Understanding the structural determinants of AA site selectivity is essential for designing drugs that can fine-tune receptor activity with greater precision [].

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107) and 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

  • Compound Description: GAT107 and B-973B are examples of ago-PAMs, exhibiting both allosteric agonist and PAM properties at α7 nAChRs []. They have been shown to reduce calcium permeability and influence intracellular calcium levels independently of channel-mediated influx, highlighting the complex interplay between allosteric modulation and receptor function [].
  • Relevance: The ability of GAT107 and B-973B to modulate both channel gating and calcium permeability underscores the potential for developing allosteric modulators with multifaceted effects on α7 nAChR function. By understanding how N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide compares to these compounds in terms of its impact on channel properties and downstream signaling, researchers can gain valuable insights into its potential therapeutic applications and potential side effects [].

1,1-diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP acts as a weak partial agonist of α7 nAChRs. It has been shown to interact with the allosteric activation (AA) site in the extracellular domain of the receptor and can exhibit allosteric agonist activity when co-applied with PAMs [].
  • Relevance: 2NDEP highlights the concept of allosteric agonism through a site distinct from the orthosteric binding site. Similar to N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, 2NDEP's ability to modulate α7 nAChR activity through an allosteric site emphasizes the potential for developing drugs with novel mechanisms of action. Investigating whether the target compound exhibits any interaction with the AA site could provide insights into its mode of action and potential for allosteric agonism [].

Properties

Product Name

N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

IUPAC Name

N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H20FN3O4S/c25-21-9-1-2-10-23(21)27-33(31,32)17-11-12-22-20(14-17)18-7-4-8-19(18)24(26-22)15-5-3-6-16(13-15)28(29)30/h1-7,9-14,18-19,24,26-27H,8H2

InChI Key

NMPCNLTVYJUYKI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.